![molecular formula C33H53NO2 B14266575 4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) CAS No. 150300-63-3](/img/structure/B14266575.png)
4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and lubricants. The compound’s structure features two 2,6-di-tert-butylphenol groups linked by a propylazanediyl bridge, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and a propylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: The major products are quinones derived from the oxidation of the phenolic groups.
Substitution: The products vary depending on the substituents introduced, but typically include alkylated or arylated derivatives of the original compound.
科学研究应用
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and lubricants.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in various medical conditions.
作用机制
The antioxidant properties of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) are primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the propylazanediyl bridge.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar phenolic structure but different bridging groups.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-: Contains sulfur in the bridging group, offering different chemical properties.
Uniqueness
The presence of the propylazanediyl bridge in 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) provides unique steric and electronic properties that enhance its antioxidant effectiveness compared to similar compounds. This structural feature allows for greater flexibility and reactivity in various applications.
属性
CAS 编号 |
150300-63-3 |
|---|---|
分子式 |
C33H53NO2 |
分子量 |
495.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-propylamino]methyl]phenol |
InChI |
InChI=1S/C33H53NO2/c1-14-15-34(20-22-16-24(30(2,3)4)28(35)25(17-22)31(5,6)7)21-23-18-26(32(8,9)10)29(36)27(19-23)33(11,12)13/h16-19,35-36H,14-15,20-21H2,1-13H3 |
InChI 键 |
SQGANBZDMOLEAT-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


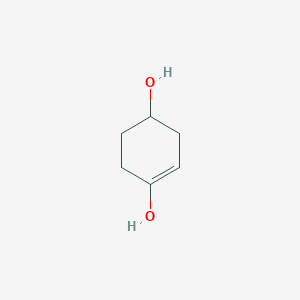
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
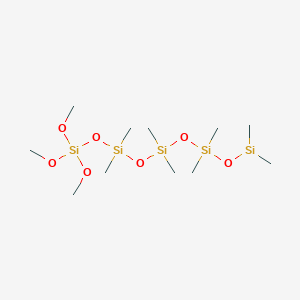
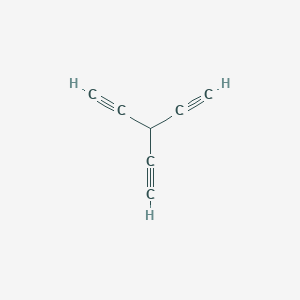
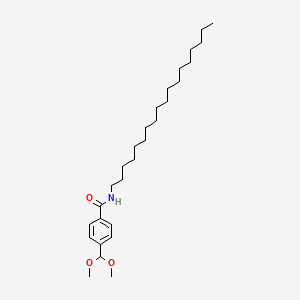
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
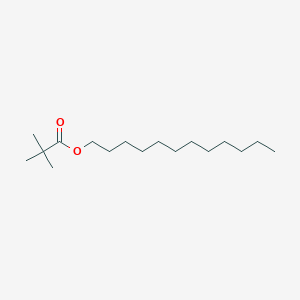
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

